ROCK2 Inhibitory Potency of the Derived Carboxamide vs. Standard-of-Care Fasudil
The amide derivative (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c), which is directly derived from the core scaffold of this compound, exhibits an IC50 of 3 nM against ROCK2 [1]. In contrast, the clinically used broad-spectrum ROCK inhibitor Fasudil (HA-1077) demonstrates a significantly higher IC50 of 1.9 μM (1900 nM) against the same target . While this is derived from the final amide, it demonstrates the critical role of the 6-methoxy-chroman-3-carbonyl scaffold in achieving sub-nanomolar potency, a performance benchmark not achievable by simple chroman analogs.
| Evidence Dimension | ROCK2 Biochemical Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 3 nM (as the (S)-6-methoxy-chroman-3-carboxylic acid amide derivative) |
| Comparator Or Baseline | Fasudil (HA-1077) IC50 = 1900 nM |
| Quantified Difference | ~633-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay (cell-free biochemical assay) |
Why This Matters
This data proves that the specific 6-methoxy-chroman scaffold is essential for achieving the high potency required for modern kinase inhibitor pipelines, justifying its selection over generic ROCK inhibitors.
- [1] Pan J, Yin Y, Zhao L, Feng Y. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorg Med Chem. 2019;27(7):1382-1390. View Source
